![molecular formula C17H13Br2NO B4971907 2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide CAS No. 56708-70-4](/img/structure/B4971907.png)
2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide
Descripción general
Descripción
2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide is a useful research compound. Its molecular formula is C17H13Br2NO and its molecular weight is 407.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.93434 g/mol and the complexity rating of the compound is 338. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications in Synthesis:
- Salari, Mosslemin, and Hassanabadi (2016) described the use of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide in the synthesis of trans-2-(4-chlorobenzoyl)-3-(aryl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-ones using choline hydroxide as a catalyst. This reaction was notable for its excellent yields and short reaction times (Salari, Mosslemin, & Hassanabadi, 2016).
- Similarly, in 2017, the same researchers utilized 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide in the presence of DABCO catalyst to synthesize trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone in water, emphasizing the green and efficient nature of this synthesis method (Salari, Mosslemin, & Hassanabadi, 2017).
Crystal and Molecular Structure Analysis:
- Newton, McDaniel, Baldwin, and Paul (1967) conducted an X-ray single-crystal structure analysis on an adduct formed between N-(4-bromobenzyl)isoquinolinium bromide and carbon disulphide. This study provided insights into the geometry of the mesoionic thiazolium ring system and discussed the intramolecular electrostatic forces influencing bond angles (Newton, McDaniel, Baldwin, & Paul, 1967).
Development of Novel Compounds:
- Yelenich, Lytvyn, Skrypska, Pitkovych, Kachkovskii, Obushak, and Yagodinets (2016) reported on the synthesis of a new biscyanine dye using 4-methyl-1-{2-[4-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)phenyl]-2-oxoethyl}pyridinium bromide. This study highlighted the electronic spectrum and quantum-chemical simulation of the spatial and electronic structure of its possible isomers (Yelenich et al., 2016).
Green Synthesis Methodologies:
- In 2019, Salari, Mosslemin, and Hassanabadi developed a method for synthesizing trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f][1]benzofuran-6-yl)methanones using 2-[2-(4-chlorophenyl)-2-oxo
Synthesis of Heterocyclic Compounds:
- Hou, Zhang, and Yan (2012) presented a study on the synthesis of isoquinolinium zwitterionic salts with unusual C-4 substitution patterns. This synthesis involved a multicomponent reaction of N-benzylisoquinolinium bromide with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds (Hou, Zhang, & Yan, 2012).
Synthesis of Anticancer Agents:
- Fang, Wu, Xiao, Tang, Li, Ye, Xiang, and Hu (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure as potential anticancer agents. They used a one-pot three-component method and evaluated these compounds for antitumor activities, indicating moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-isoquinolin-2-ium-2-ylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrNO.BrH/c18-16-7-5-14(6-8-16)17(20)12-19-10-9-13-3-1-2-4-15(13)11-19;/h1-11H,12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWPCWYSCLPHGD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC=C(C=C3)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972150 | |
| Record name | 2-[2-(4-Bromophenyl)-2-oxoethyl]isoquinolin-2-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56708-70-4 | |
| Record name | NSC153632 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(4-Bromophenyl)-2-oxoethyl]isoquinolin-2-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


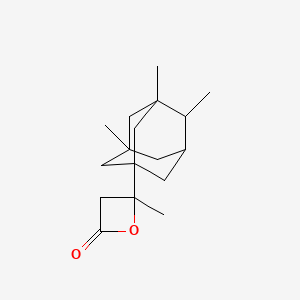
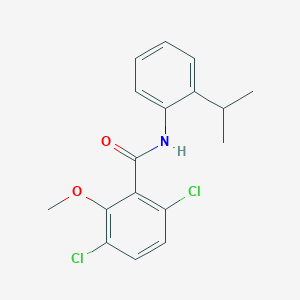
![5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971838.png)
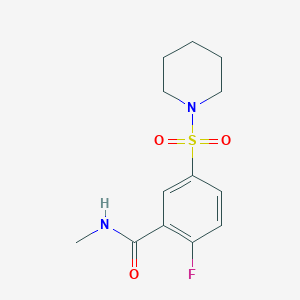
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4971856.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
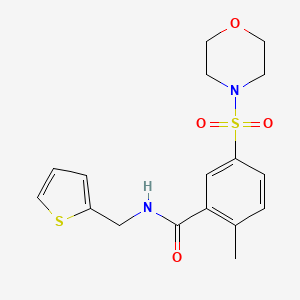
![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)
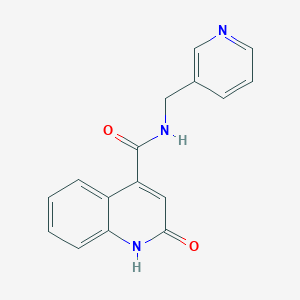
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4971911.png)
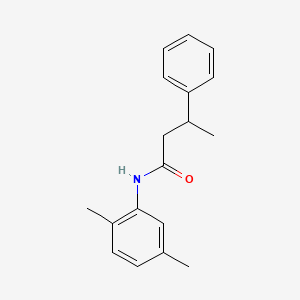
![4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)
